molecular formula C10H11N3O3S B11859436 2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B11859436
M. Wt: 253.28 g/mol
InChI Key: XQTQGCPCYGRABB-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylthio-1H-pyrazole with ethyl acetoacetate under acidic conditions, followed by oxidation to form the desired compound . Another approach includes the use of hydrazine derivatives and β-keto esters, which undergo cyclization and subsequent functionalization to yield the target molecule .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ethylthio group and carboxylic acid moiety provide distinct chemical properties that can be exploited for targeted drug design and development .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

2-ethylsulfanyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O3S/c1-3-17-9-7(10(15)16)8-11-5(2)4-6(14)13(8)12-9/h4,12H,3H2,1-2H3,(H,15,16)

InChI Key

XQTQGCPCYGRABB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C2=NC(=CC(=O)N2N1)C)C(=O)O

Origin of Product

United States

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